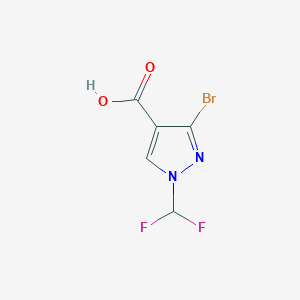
7-Bromo-4,6-dichlorocinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-4,6-dichlorocinnoline is a heterocyclic aromatic compound with the molecular formula C8H3BrCl2N2. This compound is characterized by the presence of bromine and chlorine atoms attached to a cinnoline ring, which is a bicyclic structure consisting of a benzene ring fused to a pyridazine ring . The unique arrangement of these halogen atoms imparts distinct chemical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
The synthesis of 7-Bromo-4,6-dichlorocinnoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination and chlorination of cinnoline derivatives under controlled conditions. For instance, the bromination of 4,6-dichlorocinnoline can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and high throughput. These methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents.
Análisis De Reacciones Químicas
7-Bromo-4,6-dichlorocinnoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: this compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of cinnoline derivatives with diverse chemical properties.
Aplicaciones Científicas De Investigación
7-Bromo-4,6-dichlorocinnoline has found applications in various scientific research fields, including:
Mecanismo De Acción
The mechanism by which 7-Bromo-4,6-dichlorocinnoline exerts its effects is primarily through its interaction with specific molecular targets. For example, in biological systems, the compound can bind to enzyme active sites or receptor proteins, modulating their activity and influencing cellular processes . The presence of halogen atoms in the cinnoline ring enhances its binding affinity and specificity, making it a potent inhibitor or modulator of target molecules.
Comparación Con Compuestos Similares
7-Bromo-4,6-dichlorocinnoline can be compared with other halogenated cinnoline derivatives, such as:
7-Bromo-4-chlorocinnoline: Similar in structure but with one less chlorine atom, this compound exhibits different reactivity and biological activity.
4,6-Dichlorocinnoline: Lacking the bromine atom, this compound has distinct chemical properties and applications.
7-Bromo-4,6-dichloroquinoline: A quinoline derivative with similar halogenation, used in different chemical and biological contexts.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts unique reactivity and binding properties, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C8H3BrCl2N2 |
|---|---|
Peso molecular |
277.93 g/mol |
Nombre IUPAC |
7-bromo-4,6-dichlorocinnoline |
InChI |
InChI=1S/C8H3BrCl2N2/c9-5-2-8-4(1-6(5)10)7(11)3-12-13-8/h1-3H |
Clave InChI |
HKWZXTLWDMBHSE-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1Cl)Br)N=NC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Bromo-6-chloro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B11776201.png)
![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-chloropropanoate](/img/structure/B11776208.png)
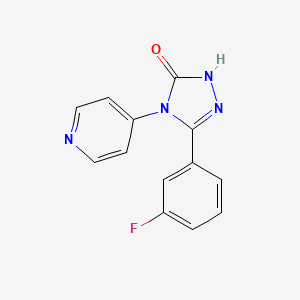
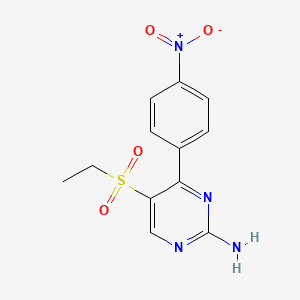
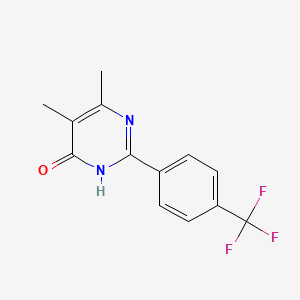
![6-(2,5-Dimethoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11776218.png)
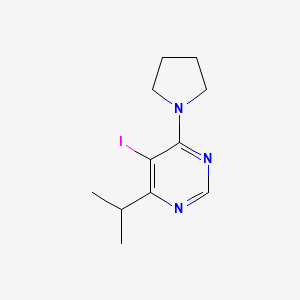
![2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline](/img/structure/B11776231.png)
![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-4-carboxylic acid](/img/structure/B11776232.png)
